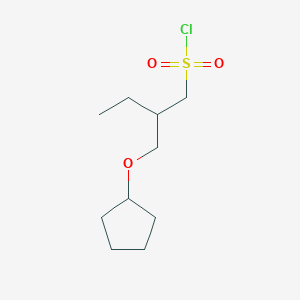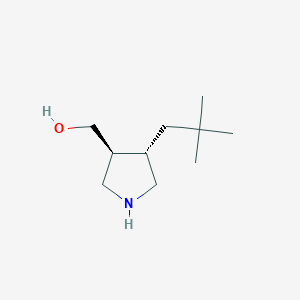
Rel-((3S,4S)-4-neopentylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-dimethylpropyl group and a methanol group. The racemic mixture contains equal amounts of both enantiomers, making it a significant compound in stereochemistry and chiral synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring using a 2,2-dimethylpropyl halide under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of a suitable intermediate, such as a ketone or an aldehyde, to introduce the methanol group.
Industrial Production Methods: Industrial production of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidines.
科学的研究の応用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The enantiomerically pure form of the compound.
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The other enantiomer of the compound.
[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group.
Uniqueness: rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable in various research and industrial applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)4-8-5-11-6-9(8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChIキー |
JYJKDUBEKFUIQR-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1CO |
正規SMILES |
CC(C)(C)CC1CNCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
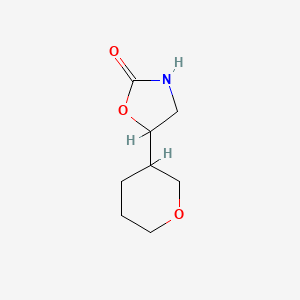
![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)


![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
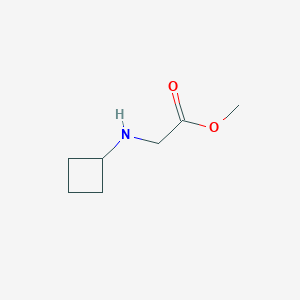
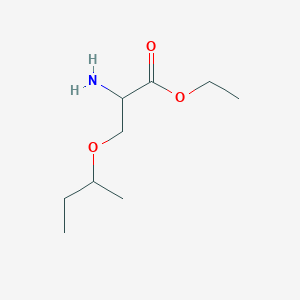
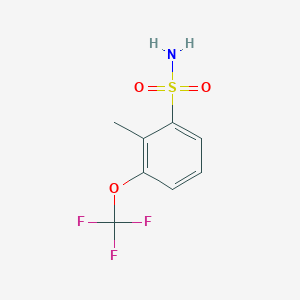
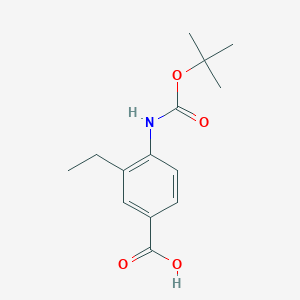
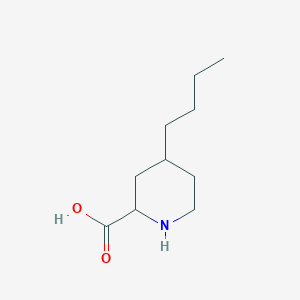
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
